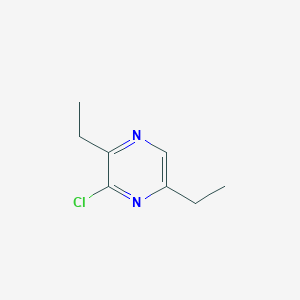

3-Chloro-2,5-diethylpyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Science and Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at non-adjacent positions, serves as a cornerstone scaffold in both chemical science and medicinal chemistry. researchgate.net This structural motif is not only found in a variety of naturally occurring bioactive compounds but is also a "privileged scaffold" in drug design, meaning it is frequently present in clinically used drugs. gla.ac.ukchemchart.comnih.gov The heteroaromatic nature of the pyrazine ring imparts a unique combination of properties, including the ability to participate in polar interactions through its nitrogen atoms and nonpolar interactions via its aromatic surface. ontosight.ai This duality makes pyrazine a versatile building block for creating complex molecules with tailored functions. researchgate.net

In medicinal chemistry, pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemimpex.comnist.govnih.gov The presence of the pyrazine ring is crucial for the biological activity of numerous compounds, and its structure allows for easy modification, enabling chemists to fine-tune therapeutic effects. researchgate.netchemchart.com The stability of the pyrazine ring compared to other heterocycles also makes it a desirable component in the development of new therapeutics. gla.ac.uk Consequently, the synthesis and study of pyrazine-based compounds remain a vibrant and significant area of research aimed at discovering novel therapeutic agents. nist.gov

Overview of Halogenated Pyrazine Derivatives in Organic Synthesis and Biological Contexts

The introduction of halogen atoms, such as chlorine, onto the pyrazine scaffold creates a class of compounds known as halogenated pyrazines, which possess distinct reactivity and biological potential. In organic synthesis, the halogen atom serves as a versatile handle, making these derivatives popular substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. hpa.gov.tw This reactivity allows for the straightforward construction of more complex, functionalized pyrazines, which are precursors for a wide range of products, from pharmaceuticals to materials for electronic devices. hpa.gov.tw

From a biological perspective, the electron-withdrawing nature of halogens can significantly influence a molecule's potency and activity. sigmaaldrich.com Halogenated pyrazine-based chalcones, for example, have been synthesized and evaluated for their antimicrobial effects, with some chlorinated derivatives showing notable inhibitory activity against various bacterial and mycobacterial strains. sigmaaldrich.com The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can influence how a molecule binds to biological targets like proteins. ontosight.ai Research into halogenated pyrazines is therefore driven by their dual utility as key synthetic intermediates and as potential bioactive agents in their own right. hpa.gov.twsigmaaldrich.com

Research Rationale and Scope for 3-Chloro-2,5-diethylpyrazine Investigations

While the broader families of pyrazines and halogenated pyrazines are well-established in scientific literature, specific derivatives can present unique properties that merit focused investigation. This compound is one such compound. Much of the existing research on small, halogenated alkylpyrazines has centered on the dimethyl analogue, 3-chloro-2,5-dimethylpyrazine (B41552), exploring its use as a synthetic intermediate and a component in flavor and fragrance chemistry. researchgate.netontosight.aichemimpex.com

The rationale for investigating this compound stems from the need to understand how subtle structural modifications—in this case, the replacement of methyl groups with ethyl groups—affect the compound's chemical and physical properties. This seemingly minor change can influence its reactivity in synthetic transformations, its interaction with biological targets, and its potential applications. The scope of such investigations would involve a systematic study of its synthesis, a full characterization of its spectroscopic properties, and an exploration of its reactivity in key chemical reactions. Furthermore, evaluating its biological activity profile would be essential to determine if the diethyl substitution confers any advantages or novel effects compared to its more studied dimethyl counterpart, thereby expanding the structure-activity relationship knowledge base for this class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 67714-53-8 |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| Boiling Point | 215.1 °C at 760 mmHg |

| Density | 1.111 g/cm³ |

| Flash Point | 104.2 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,5-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKRYVAKYCCYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285179 | |

| Record name | 3-chloro-2,5-diethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67714-53-8 | |

| Record name | 67714-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2,5-diethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,5 Diethylpyrazine and Its Precursors

Direct Halogenation of Alkylpyrazines

Direct halogenation involves the introduction of a halogen atom onto the pyrazine (B50134) ring of a precursor like 2,5-diethylpyrazine (B83868). The electron-deficient nature of the pyrazine ring makes electrophilic substitution reactions challenging compared to benzene (B151609). acs.org

The chlorination of 2,5-diethylpyrazine must be regioselective to yield the desired 3-chloro isomer. The positions adjacent to the ring nitrogens (C2, C3, C5, C6) are electronically deactivated. However, the presence of activating alkyl groups at the 2- and 5-positions can influence the reaction's course. A common strategy to achieve selective halogenation on the pyrazine ring is to first form the corresponding pyrazine N-oxide. sorbonne-universite.fr Treating the N-oxide with reagents like phosphoryl chloride (POCl₃) can facilitate chlorination at the positions ortho or para to the N-oxide group. sorbonne-universite.fr However, direct chlorination of alkylpyrazines can sometimes lead to low yields or side-chain halogenation, complicating the synthesis. sorbonne-universite.fr

The halogenation of pyrazines can proceed through different mechanistic pathways. nih.gov Given the electron-poor character of the pyrazine nucleus, classical electrophilic aromatic substitution is generally difficult. acs.org Alternative mechanisms, such as those involving radical intermediates, can be leveraged. For instance, decarboxylative halogenation of pyrazine carboxylic acids proceeds via an aryl radical intermediate. nih.govosti.gov In the context of chlorination using POCl₃ on a pyrazine N-oxide, the mechanism involves the activation of the pyrazine ring, making it more susceptible to nucleophilic attack by the chloride ion, followed by deoxygenation and aromatization. Another potential pathway in heteroaromatic chemistry is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, which has been studied for halogenated pyrazines. acs.org

Alternative Synthetic Pathways for Chloro-Substituted Pyrazines

Alternative routes often provide better yields and regioselectivity by building the desired substitution pattern into the molecule during the ring-forming steps.

One of the most effective methods for synthesizing substituted pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation or dehydrogenation of the resulting dihydropyrazine (B8608421) intermediate. researchgate.netrsc.org This classical approach offers a high degree of flexibility in introducing various substituents. rsc.org

A highly efficient and scalable synthesis for 2-chloro-3,6-dialkyl pyrazines involves a two-step process starting from an α-amino acid. google.com For the target compound, α-aminobutyric acid is first condensed to form 3,6-diethyl-2,5-piperazinedione. google.com This intermediate is then treated with phosphoryl chloride (POCl₃) in a suitable solvent like dioxane. This single step achieves both chlorination and aromatization to produce 2-chloro-3,6-diethylpyrazine (an isomer of the target compound, often formed in related syntheses) in high yield. google.com Greener approaches using catalysts like potassium tert-butoxide at room temperature have also been developed for the condensation-aromatization sequence. tandfonline.com

Halogenated pyrazines are valuable precursors for further functionalization through nucleophilic aromatic substitution (SNAr). jyu.fi In di- or polyhalopyrazines, the halogens can exhibit different reactivities, allowing for selective substitution. For example, in 5-bromo-3-chloropyrazin-2-one, sequential chemoselective nucleophilic substitution can be performed. researchgate.net The reactivity is enhanced by electron-withdrawing groups on the pyrazine ring. jyu.fi While this strategy is more commonly used to introduce amino or alkoxy groups, it represents a valid approach for modifying the substitution pattern of a pre-existing halogenated pyrazine core. The mechanism of these substitutions can be complex, sometimes involving not just direct ipso-substitution but also tele-substitution, where the incoming nucleophile attacks a different carbon atom, leading to a rearranged product. acs.orgchemrxiv.org

Optimization of Reaction Conditions and Scalability of 3-Chloro-2,5-diethylpyrazine Synthesis

The scalability of a synthetic route is critical for industrial application and depends on factors like yield, cost of reagents, safety, and simplicity of the procedure. The synthesis of 2-chloro-3,6-dialkyl pyrazines via the 3,6-dialkyl-2,5-piperazinedione intermediate has been optimized for high yield and large-scale production. google.com A patented process highlights that using tetramethylammonium (B1211777) chloride (Me₄NCl) as an additive with POCl₃ significantly improves the reaction, which previously required harsh conditions like heating in a sealed tube at 140 °C and resulted in low yields. google.com

The optimized conditions described in the patent allow the reaction to proceed at a much lower temperature (75 °C) with a significantly improved yield, making it a more viable industrial process. google.com

| Parameter | Condition |

| Starting Material | 3,6-diethyl-2,5-piperazinedione |

| Reagents | Phosphoryl chloride (POCl₃), Tetramethylammonium chloride (Me₄NCl) |

| Solvent | Dioxane |

| Temperature | 75 °C |

| Reaction Time | 4 hours (monitored by GLC) |

| Workup | Quenching in an aqueous basic solution (e.g., 10-15% NaOH) |

| Table 1: Optimized Reaction Conditions for the Synthesis of 2-chloro-3,6-diethyl pyrazine. google.com |

Chemical Reactivity and Transformations of 3 Chloro 2,5 Diethylpyrazine

Nucleophilic Aromatic Substitution Reactions

Pyrazines are characterized as weakly aromatic and are generally more reactive towards nucleophilic reagents than electrophilic ones. chemicalbook.com The chlorine atom in alkylchloropyrazines is noted to be highly reactive with nucleophiles. researchgate.net

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alcoholysis to Ethers, Phenolysis)

The reaction of chloropyrazines with oxygen-containing nucleophiles such as sodium ethoxide (EtONa) and sodium phenoxide (PhONa) in N-methylpyrrolidone (NMP) has been shown to produce the corresponding ether and phenoxy derivatives in good yields, generally between 69% and 96%. um.edu.my This suggests that 3-Chloro-2,5-diethylpyrazine would readily undergo alcoholysis and phenolysis to form 3-alkoxy-2,5-diethylpyrazines and 3-phenoxy-2,5-diethylpyrazine, respectively.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amination)

The amination of chloropyrazines can be achieved through nucleophilic aromatic substitution with a suitable primary or secondary amine in the presence of a base. researchgate.net While direct amination of pyrazine (B50134) bases with sodamide can result in varied yields, the nucleophilic displacement of the chlorine atom is a common strategy. gla.ac.uk For instance, the reaction of 3-chloro-2,5-dimethylpyrazine (B41552) with various amines demonstrates the feasibility of this transformation.

Hydrolytic Transformations to Hydroxy Derivatives

Chloropyrazines can be converted to their corresponding hydroxypyrazines through hydrolysis. rsc.org For example, 2-chloro-3,6-dimethylpyrazine undergoes hydrolysis to yield 2-hydroxy-3,6-dimethylpyrazine. rsc.org Similarly, it is expected that this compound can be hydrolyzed to 3-hydroxy-2,5-diethylpyrazine. This transformation is often a key step in the synthesis of biologically relevant pyrazine derivatives. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Pyrazine Core

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds in pyrazine chemistry. rsc.orgresearchgate.net These reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings, have been extensively applied to functionalize the pyrazine ring. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling with Organoboron Reagents (General for chloropyrazines)

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation in the pharmaceutical industry. rsc.org It typically involves the reaction of an organic halide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.com

Chloropyrazines are effective substrates in Suzuki-Miyaura couplings. For instance, chloropyrazine reacts smoothly with various arylboronic acids in the presence of a Pd(dppb)Cl₂ catalyst to give good to excellent yields of the coupled products. rsc.org It is important to note that the choice of catalyst can be critical, as Pd(PPh₃)₄ has been shown to be ineffective in some cases. rsc.org The presence of electron-donating groups on the pyrazine ring, such as the two ethyl groups in this compound, can deactivate the chloropyrazine towards oxidative addition, potentially leading to lower yields and longer reaction times, as observed with 3-chloro-2,5-dimethylpyrazine. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyrazines

| Pyrazine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Chloropyrazine | Phenylboronic acid | Pd(dppb)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Phenylpyrazine | 85 | rsc.org |

| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(2-Methoxynaphthyl)-3,5-dimethylpyrazine | 61 | rsc.orgresearchgate.net |

| 2-Chloropyrazine (B57796) | Various arylboronic acids | [Pd(L)(PPh₃)] | K₂CO₃ | H₂O/Toluene | 2-Arylpyrazines | Good to Excellent | bohrium.com |

Other Cross-Coupling Reactions (e.g., Negishi, Sonogashira, considering analogues)

The Negishi reaction, which couples organic halides with organozinc compounds, is another powerful tool for C-C bond formation in pyrazine chemistry, catalyzed by nickel or palladium complexes. rsc.orgwikipedia.org Chloropyrazines are suitable substrates for this reaction. rsc.org For example, 2-chloropyrazine has been successfully coupled with secondary alkylzinc reagents using a palladium catalyst with a biarylphosphine ligand, delivering the product in excellent yield. acs.orgnih.gov This methodology has been applied to a variety of nitrogen-containing heterocycles. acs.orgnih.gov

Table 2: Examples of Negishi Coupling with Chloropyrazines

| Pyrazine Substrate | Organozinc Reagent | Catalyst | Ligand | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Isopropylzinc bromide | Pd₂(dba)₃ | EtCPhos (L10) | 2-Isopropylpyrazine | 92 | acs.orgnih.gov |

| Dichloropyrazines | Arylzinc reagents | Pd₂(dba)₃ or NiCl₂(dppp) | - | Arylated pyrazines | Good | rsc.org |

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is well-established for the functionalization of pyrazines. rsc.org Chloropyrazine has been shown to be an excellent substrate, reacting quantitatively with phenylacetylene (B144264) in the presence of a [Pd(allyl)Cl]₂/PPh₃ catalyst. rsc.org The synthesis of 2-alkynyl substituted 3-chloropyrazines has also been reported via a selective mono-alkynylation of 2,3-dichloropyrazine. nih.govmostwiedzy.pl

Table 3: Examples of Sonogashira Coupling with Chloropyrazines

| Pyrazine Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Et₃N | THF | 2-(Phenylethynyl)pyrazine | Quantitative | rsc.org |

| 2,3-Dichloropyrazine | Phenylacetylene | 10% Pd/C-CuI-PPh₃ | Et₃N | EtOH | 2-Chloro-3-(phenylethynyl)pyrazine | Good | nih.gov |

Oxidation Chemistry of the Pyrazine Ring and Alkyl Substituents

Oxidation reactions can be directed towards either the nitrogen atoms of the pyrazine ring or the carbon atoms of the ethyl side chains, depending on the chosen reagents and reaction conditions.

The electron-rich nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of pyrazine N-oxides. The oxidation of chlorinated pyrazines is a well-established transformation. For instance, studies on the analogous compound, 3-chloro-2,5-dimethylpyrazine, have shown that it can be oxidized to its corresponding N-oxide. gla.ac.ukresearchgate.net

The choice of oxidizing agent is crucial for achieving desired outcomes.

Hydrogen Peroxide : This reagent has been successfully used to oxidize 3-chloro-2,5-dimethylpyrazine, yielding the 4-oxide exclusively. gla.ac.uk

Dimethyldioxirane (DMDO) : This powerful oxidant, prepared in acetone, has been found to be highly effective and regioselective for the N-oxidation of various chlorinated pyrazines, providing products in good yields that are easily isolated. researchgate.net

Trifluoroperacetic Acid : A stronger oxidizing agent, capable of oxidizing 2,5-dichloro-3,6-dimethylpyrazine (B1353505) to its di-N-oxide. rsc.org

The resulting N-oxides exhibit unique reactivity. The N-oxide group activates the pyrazine ring for further reactions. For example, the chlorine atom in chloropyrazine N-oxides can be removed through catalytic dechlorination using sodium formate (B1220265) and a palladium catalyst, leaving the N-oxide group intact. clockss.org Furthermore, the chlorine atoms in N-oxidized dichlorodimethylpyrazines can be displaced by nucleophiles like alkoxide ions. rsc.org The N-oxide can also be removed in a deoxidative chlorination reaction using reagents like phosphoryl chloride (POCl₃) to introduce a chlorine atom at a position activated by the N-oxide. nih.govthieme-connect.de

Table 1: N-Oxidation of Chlorinated Pyrazines

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 3-Chloro-2,5-dimethylpyrazine | Hydrogen Peroxide | 3-Chloro-2,5-dimethylpyrazine-4-oxide | gla.ac.uk |

| 3-Chloro-2,5-dimethylpyrazine | Dimethyldioxirane | 3-Chloro-2,5-dimethylpyrazine N-oxide | researchgate.net |

The alkyl side chains on the pyrazine ring can be oxidized to introduce oxygen-containing functional groups. General methods for the oxidation of alkylpyrazines suggest that reagents like potassium permanganate, selenium dioxide, or dichromate can effectively convert the alkyl groups into carboxylic acids. thieme-connect.de

Metabolic studies on similar compounds, such as 2,3,5-trimethylpyrazine, provide a model for the selective, stepwise oxidation of these alkyl chains. This process typically involves the initial hydroxylation of the alkyl group to form a pyrazinemethanol derivative, which is subsequently oxidized to the corresponding pyrazinecarboxylic acid. nih.gov This two-step oxidation pathway represents a key strategy for converting the ethyl groups of this compound into more complex functionalities.

Table 2: Potential Products from Side-Chain Oxidation

| Reactant | Transformation | Potential Product |

|---|---|---|

| This compound | Hydroxylation of one ethyl group | 1-(3-Chloro-5-ethylpyrazin-2-yl)ethanol |

| 1-(3-Chloro-5-ethylpyrazin-2-yl)ethanol | Oxidation | (3-Chloro-5-ethylpyrazin-2-yl)carboxylic acid |

Reduction Chemistry of the Pyrazine Nucleus and Halogen Atom

Reduction reactions targeting this compound can proceed via two main pathways: removal of the chlorine atom (dehalogenation) or saturation of the pyrazine ring.

A highly effective method for the dechlorination of chloropyrazines involves heating with sodium formate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). clockss.org This procedure successfully removes chlorine atoms from the pyrazine ring, including from N-oxides, without reducing the pyrazine nucleus or the N-oxide function. clockss.org This allows for the selective formation of 2,5-diethylpyrazine (B83868) from the parent compound.

More extensive reduction of the pyrazine ring itself leads to the formation of piperazines. thieme-connect.de This transformation requires stronger reducing agents and harsher conditions to saturate the aromatic system.

Table 3: Reduction Reactions of Chloropyrazines

| Starting Material | Reagents | Product | Transformation | Reference |

|---|---|---|---|---|

| Chloropyrazines | HCOONa, Pd(PPh₃)₄ | Dechlorinated Pyrazines | Dehalogenation | clockss.org |

Functionalization Strategies for Ethyl Side Chains

The ethyl side chains of this compound offer multiple avenues for synthetic modification. The α-protons on the ethyl groups (the CH₂ group) are acidic due to the electron-withdrawing nature of the pyrazine ring and can be removed by a strong base.

This principle is demonstrated in the reaction of alkylpyrazine N-oxides with aldehydes, which proceeds under basic conditions to yield styryl-type derivatives. thieme-connect.de A similar strategy involves the reaction of an alkylpyrazine with sodamide and an alkyl halide to achieve further alkylation on the side chain. google.com

Furthermore, as discussed in section 3.3.2, the controlled oxidation of the ethyl groups serves as a powerful functionalization strategy. The conversion of an ethyl group first to a hydroxyethyl (B10761427) group and then to a carboxypyrazine provides access to alcohols, esters, amides, and other carboxylic acid derivatives. nih.gov These transformations significantly expand the synthetic utility of the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 3-Chloro-2,5-diethylpyrazine, both ¹H and ¹³C NMR would provide definitive evidence for the arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry. Key expected signals include:

A singlet for the lone aromatic proton on the pyrazine (B50134) ring. Its chemical shift would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

Two distinct signals for the ethyl groups: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to a chiral center (the pyrazine ring), but given the free rotation, they are expected to appear as a standard quartet due to coupling with the methyl protons.

Based on data from analogs like 3-chloro-2,5-dimethylpyrazine (B41552) and other alkylated pyrazines, the following chemical shifts can be predicted. tandfonline.comuky.edu

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrazine-H | ~8.2 - 8.4 | Singlet (s) | N/A |

| -CH₂- (ethyl) | ~2.7 - 2.9 | Quartet (q) | ~7.5 |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.5 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The number of unique carbon signals would confirm the molecular symmetry. Expected signals include:

Three signals for the pyrazine ring carbons. The carbon atom bonded to the chlorine atom would exhibit a distinct chemical shift.

Two signals for the ethyl groups: one for the methylene carbon and one for the methyl carbon.

Predicted ¹³C NMR chemical shifts, extrapolated from data on similar pyrazine structures, are presented below. uky.eduresearchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-Cl (Pyrazine Ring) | ~150 - 155 |

| C-Ethyl (Pyrazine Ring) | ~155 - 160 |

| C-H (Pyrazine Ring) | ~135 - 140 |

| -CH₂- (Ethyl) | ~25 - 30 |

| -CH₃ (Ethyl) | ~12 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₁₁ClN₂), the expected monoisotopic mass would be precisely determined.

The mass spectrum, typically obtained via electron ionization (EI), would also reveal characteristic fragmentation patterns. Pyrazines are known to exhibit a strong molecular ion peak. doi.org The fragmentation of this compound would likely involve the loss of the chlorine atom and fragmentation of the ethyl side chains. Key expected fragments are outlined below.

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 170/172 | Molecular ion (showing isotopic pattern for Chlorine) |

| [M-CH₃]⁺ | 155/157 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 141/143 | Loss of an ethyl group |

| [M-Cl]⁺ | 135 | Loss of a chlorine atom |

The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with the molecular ion and any chlorine-containing fragments appearing as a pair of peaks separated by two mass units with a 3:1 intensity ratio. doi.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the alkyl side chains. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl groups would appear just below 3000 cm⁻¹. nanoient.orgresearchgate.net

C=N and C=C stretching: The pyrazine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net

C-Cl stretching: The carbon-chlorine stretching vibration would likely appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazine ring breathing modes are often strong in the Raman spectrum and are expected in the 1000-1200 cm⁻¹ region. researchgate.net

A summary of expected vibrational frequencies is provided below, based on general values for substituted pyrazines. nanoient.orgresearchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3000 - 3100 | IR |

| Aliphatic C-H Stretch | 2850 - 2980 | IR |

| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Ring Breathing | 1000 - 1200 | Raman |

| C-Cl Stretch | 600 - 800 | IR |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (Applicable to derivatives/analogs)

The crystal packing would be influenced by weak intermolecular interactions, such as C-H···N hydrogen bonds, which are common in pyrazine-containing crystal structures. The ethyl groups may exhibit some conformational disorder in the crystal lattice. Analysis of copper(I) complexes with 2,5-dimethylpyrazine (B89654) has also provided detailed structural information on the pyrazine ring system in a coordinated state. cdnsciencepub.com

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy (Relevant for pyrazines with extended conjugation)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its simple alkyl derivatives typically exhibit two main absorption bands in the UV region:

A weak n→π* transition at longer wavelengths (around 300-330 nm).

A more intense π→π* transition at shorter wavelengths (around 260-280 nm). uu.nlmsu.edu

The presence of the chlorine atom and ethyl groups on the pyrazine ring in this compound is expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted pyrazine. For instance, 2-chloropyridine (B119429) shows an absorption maximum around 256 nm. researchgate.net

Photoluminescence (fluorescence and phosphorescence) is less common in simple pyrazines but can be observed in derivatives with extended conjugation. While significant photoluminescence is not expected from this compound itself, this technique is highly relevant for pyrazine-containing systems designed for optical applications.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2,5 Diethylpyrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of pyrazine (B50134) derivatives. bendola.comscience.gov These methods provide a foundational understanding of the molecule's behavior.

The geometry of 3-chloro-2,5-diethylpyrazine has been optimized using DFT methods to determine its most stable three-dimensional structure. For related pyrazine derivatives, theoretical calculations have been used to predict bond lengths and angles. bendola.com For instance, in a pyrazine carboxamide derivative, the dihedral angle between the pyrazine ring and a substituent was calculated to be 33.6°, indicating a nearly planar structure. bendola.com The bond lengths for C=O and C-N were found to be within the expected ranges. bendola.com Such calculations for this compound would reveal the planarity of the pyrazine ring and the orientation of the chloro and diethyl substituents.

Conformational analysis is crucial for understanding the flexibility of the diethyl groups. These alkyl chains can rotate, leading to different conformers with varying energies. Identifying the lowest energy conformer is essential as it represents the most likely structure of the molecule under normal conditions.

Table 1: Predicted Geometrical Parameters for a Pyrazine Derivative

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | 1.22 |

| C-N Bond Length | 1.38 |

| Dihedral Angle | 33.6 |

Note: Data is for a related pyrazine carboxamide derivative and serves as an illustrative example of typical computational outputs. bendola.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bendola.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For various pyrazine derivatives, DFT calculations have been used to determine the energies of these orbitals. mdpi.comresearchgate.net These energies are then used to calculate a range of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. bendola.comchemrxiv.org

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

These descriptors are derived from the HOMO and LUMO energies and provide a comprehensive picture of the molecule's reactivity. bendola.commdpi.com

Studies on similar pyrazine compounds have shown that the distribution of HOMO and LUMO orbitals is often spread across the pyrazine, thiophene, and benzene (B151609) rings in more complex structures. mdpi.com In the case of this compound, the HOMO is likely to be located on the electron-rich pyrazine ring and the ethyl groups, while the LUMO may be influenced by the electron-withdrawing chlorine atom.

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) for pyrazine derivatives have shown good agreement with experimental observations after applying appropriate scaling factors. tubitak.gov.trorientjchem.org These calculations help in the assignment of vibrational modes to specific molecular motions. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. mdpi.com For substituted amides of pyrazine-2-carboxylic acid, computational methods have been used to predict their molecular structure and vibrational frequencies. tubitak.gov.tr The calculated ¹H NMR chemical shifts for a series of pyrazine derivatives showed a good correlation with experimental values. mdpi.com These predictive capabilities are valuable for confirming the structure of newly synthesized compounds like this compound.

Molecular Dynamics and Docking Simulations for Potential Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful tools for exploring how a molecule like this compound might interact with biological targets such as proteins or receptors. nih.govnih.gov

MD simulations provide a dynamic view of the molecule's behavior over time, revealing its flexibility and conformational changes. nih.gov When studying the interaction between pyrazine derivatives and proteins like bovine serum albumin (BSA), MD simulations have shown that these compounds can alter the protein's conformation. nih.gov These simulations have also been used to investigate the flexibility of metal-organic frameworks containing pyrazine derivatives. nih.govacs.org

Molecular docking predicts the preferred binding orientation of a ligand to a target protein. nih.gov For pyrazine derivatives, docking studies have shown that they can be surrounded by hydrophobic amino acid residues in the binding pocket of a protein and can form π-π interactions and hydrogen bonds. nih.gov Such studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling (General for pyrazines)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.org For pyrazine derivatives, QSAR studies have been developed to predict various activities, including antiproliferative effects and corrosion inhibition. researchgate.netelectrochemsci.org

These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to build a mathematical equation that can predict the activity of new, untested compounds. semanticscholar.orgijournalse.org For instance, a QSAR study on pyrazine derivatives as corrosion inhibitors found that their efficiency was influenced by the LUMO energy, dipole moment, and molecular volume. electrochemsci.org Another study on the cytotoxicity of pyrazine-2-carboxylic acid amides showed a correlation between activity and the LUMO energy and electrostatic potentials. brieflands.com While a specific QSAR model for this compound is not available, the general principles derived from studies on other pyrazines can guide the design of new analogs with potentially enhanced activities. semanticscholar.org

Analysis of Intramolecular and Intermolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) play a critical role in determining its physical properties and how it interacts with its environment.

Intramolecular interactions in substituted pyrazines can include interactions between substituents. For example, in some pyrazinyl diselenides, short intramolecular distances between a nitrogen atom of the pyrazine ring and a carbon atom of a substituent suggest the presence of weak interactions. rsc.org

Intermolecular interactions are crucial for understanding the solid-state structure and properties of the compound. Pyrazine derivatives are known to form various intermolecular interactions, including:

Hydrogen bonds: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. nih.gov

π-π stacking: The aromatic pyrazine rings can stack on top of each other.

Halogen bonds: The chlorine atom in this compound can participate in halogen bonding. nih.gov

van der Waals forces: These are present between all molecules.

Studies of related heterocyclic compounds like pyrazoles have shown that they can form linear and cyclic complexes through hydrogen bonding. mdpi.com The nature of these interactions is influenced by the substituents on the ring and the physical state of the compound. mdpi.com Analysis of the crystal packing of pyrazine derivatives often reveals a network of C-H···N, C-H···π, and other weak interactions that stabilize the crystal lattice. researchgate.net

Biological and Pharmacological Investigations of 3 Chloro 2,5 Diethylpyrazine and Its Derivatives

Exploration of Potential Bioactivities of Pyrazine (B50134) Derivatives

Pyrazine and its derivatives are recognized for their versatile chemical structures that allow for intricate interactions with biological systems. benthamdirect.com Research has shown that these compounds possess a variety of pharmacological actions, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.com

The quest for novel therapeutic strategies against cancer has led to the investigation of organic heterocyclic compounds, with pyrazine derivatives emerging as promising candidates. benthamdirect.comnih.gov Their potential as anticancer agents has garnered significant attention due to their diverse chemical structures and interactions with biological systems. benthamdirect.com

Numerous pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net For instance, certain chalcone-pyrazine derivatives have shown significant inhibitory effects on lung, colon, and breast cancer cell lines. mdpi.com The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. researchgate.net

| Pyrazine Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Chalcone-Pyrazine Derivative (Compound 51) | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate) | Significant inhibitory effects with IC50 values of 0.012 µM, 0.045 µM, and 0.33 µM, respectively. | mdpi.com |

| Coumarin-Pyrazine Derivative (Compound 97) | HCT116 (Colon) | Significant inhibitory effect with an IC50 value of 0.9 µM. | mdpi.com |

| Indolizinoquinolinedione-Pyrazine Derivative (Compound 131) | HCT116, CCRF-CEM, A549, Huh7, DU-145 | Significant inhibitory effects with IC50 values ranging from 1.61 to 13.15 µM. | mdpi.com |

Pyrazine derivatives have been investigated for their potential to combat microbial infections. Halogenated pyrazine-based compounds, in particular, have been synthesized and evaluated for their antifungal and antibacterial activity. nih.govnih.gov Studies have shown that derivatives with chloro substitutions can exhibit inhibitory effects on various bacterial strains, including Staphylococcus species. nih.govresearchgate.net The antimicrobial activity of pyrazines is thought to be related to their ability to disrupt microbial cell walls or interfere with essential cellular processes. nih.govresearchgate.net

In addition to antibacterial and antifungal properties, some pyrazine-containing compounds have been explored for their antiviral applications. A notable example is Favipiravir, a pyrazine derivative that functions as an antiviral prodrug. nih.gov

| Pyrazine Derivative Type | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Halogenated Pyrazine-Based Chalcones (2-chloro derivatives) | Staphylococcus sp. | Highest inhibitory effect among tested compounds. | nih.govresearchgate.net |

| 2,5-bis(1-methylethyl)-pyrazine | Broad-spectrum | Antimicrobial activity. | nih.gov |

| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Staphylococcus aureus, Escherichia coli | Superior antibacterial activities with MICs of 32 µg/mL and 16 µg/mL, respectively. | mdpi.com |

The pyrazine scaffold is also associated with anti-inflammatory and antioxidant properties. mdpi.com Certain pyrazine derivatives have been shown to inhibit inflammatory pathways, such as the suppression of pro-inflammatory cytokines and the reduction of nitric oxide overexpression. mdpi.comieasrj.com For example, a paeonol derivative containing a pyrazine structure demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages. mdpi.com

The antioxidant activity of pyrazine compounds is linked to their ability to scavenge free radicals, which are implicated in various inflammatory and disease processes. nih.gov This dual anti-inflammatory and antioxidant potential makes pyrazine derivatives an interesting area of research for conditions associated with inflammation and oxidative stress.

The biological investigations of pyrazine derivatives extend beyond the activities mentioned above. Researchers have explored their potential as enzyme inhibitors and their effects on the central nervous system. mdpi.com The diverse pharmacological profile of this class of compounds is attributable to the versatility of the pyrazine ring, which can be modified to interact with a wide range of biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective therapeutic agents. researchgate.net For pyrazine derivatives, SAR studies have revealed several key insights.

The nature and position of substituents on the pyrazine ring have a significant impact on the compound's pharmacological properties. For instance, in the context of anticancer activity, the presence of electron-withdrawing or electron-donating groups can greatly influence cytotoxicity against different cancer cell lines. researchgate.net Similarly, for antimicrobial activity, halogen substitutions have been found to be favorable. nih.gov The introduction of a methyl group to a piperazine moiety attached to a heterocyclic core has been shown to improve biological activity in some cases. mdpi.com

Systematic derivatization, where different functional groups are methodically introduced into the pyrazine scaffold, allows researchers to map out the structural requirements for a particular biological effect. This approach has been instrumental in optimizing the anticancer and antimicrobial potency of various pyrazine-based compounds. researchgate.netsemanticscholar.org

Mechanistic Elucidation of Biological Effects

Understanding the mechanism of action is a fundamental aspect of pharmacological research. For pyrazine derivatives, the proposed mechanisms underlying their biological effects are diverse and depend on the specific structural features of the compound and the biological context.

In the realm of anticancer activity, pyrazine derivatives have been shown to exert their effects through various mechanisms, including:

Induction of Apoptosis: Many pyrazine compounds trigger programmed cell death in cancer cells. researchgate.net

Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases. researchgate.net

DNA Interaction: Some derivatives may interact with DNA, leading to damage and cell death. nih.govresearchgate.net

For their antimicrobial effects, the mechanisms can involve the disruption of the bacterial cell wall or interference with quorum sensing, a form of bacterial communication. nih.gov The ability of certain pyrazines to induce DNA damage at high concentrations also contributes to their antimicrobial properties. nih.govresearchgate.net The ongoing elucidation of these mechanisms is vital for the development of pyrazine-based therapeutics. nih.gov

Molecular Target Identification and Binding Interaction Studies

There is a significant lack of specific data in peer-reviewed literature detailing the molecular targets and binding interactions of 3-Chloro-2,5-diethylpyrazine. While general studies on pyrazine-based compounds highlight their capacity to interact with a range of biological targets, often through hydrogen bonding to the pyrazine nitrogen atoms and, in the case of chlorinated pyrazines, through halogen bonds, the specific targets for this particular compound have not been identified. acs.org The broader class of pyrazine derivatives has been shown to exhibit a variety of biological activities, including as tyrosine kinase inhibitors and antibacterial agents. nih.govmdpi.com

Future research in this area would necessitate screening of this compound against various receptor and enzyme panels to identify potential binding partners. Subsequent biophysical and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be crucial to characterize the precise binding interactions at a molecular level.

Investigation of Cellular Pathways and Signaling Mechanisms

Consistent with the absence of identified molecular targets, the cellular pathways and signaling mechanisms modulated by this compound are also undefined. The biological effects of a compound are a direct consequence of its interaction with specific molecular targets and the subsequent modulation of signaling cascades. For instance, some pyrazine derivatives have been observed to induce DNA damage and interfere with cell wall integrity in bacteria. nih.gov However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Elucidating the cellular effects of this compound would involve a variety of cell-based assays. Initial studies might include cytotoxicity assays across different cell lines to identify any potential anti-proliferative effects. nih.gov Subsequent investigations could employ transcriptomic and proteomic approaches to gain a broader understanding of the cellular response to the compound, potentially revealing the signaling pathways that are perturbed.

Role of Pyrazine Ring as a Bioisostere in Rational Drug Design

The pyrazine ring is a well-established bioisostere in medicinal chemistry, frequently utilized as a substitute for other aromatic rings such as benzene (B151609), pyridine, and pyrimidine. acs.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The strategic application of bioisosteres can lead to improvements in potency, selectivity, and pharmacokinetic properties of a drug candidate.

The pyrazine nucleus is a planar, electron-deficient aromatic heterocycle. The presence of two nitrogen atoms at the 1 and 4 positions reduces the electron density on the ring carbons and provides sites for hydrogen bond acceptance. acs.org This property is particularly valuable in the design of kinase inhibitors, where the pyrazine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase protein. acs.org

Interactive Data Table: Bioisosteric Replacements Involving the Pyrazine Ring.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Example Drug Class |

| Benzene | Pyrazine | Introduce hydrogen bond acceptors, alter electronics, modify metabolic stability | Kinase Inhibitors |

| Pyridine | Pyrazine | Modulate basicity, introduce additional hydrogen bond acceptor | Various |

| Pyrimidine | Pyrazine | Alter hydrogen bonding patterns, modify metabolic profile | Various |

Synthesis and Characterization of Novel 3 Chloro 2,5 Diethylpyrazine Derivatives for Advanced Structure Activity Relationship Studies

Rational Design Principles for Derivative Synthesis

The rational design of novel 3-Chloro-2,5-diethylpyrazine derivatives is guided by established principles of medicinal chemistry aimed at systematically probing the chemical space around the core scaffold. The primary objective is to understand how modifications to the pyrazine (B50134) ring and its substituents influence the compound's interaction with biological targets. Key design principles include:

Bioisosteric Replacement: This principle involves substituting specific functional groups with others that have similar physical or chemical properties to investigate their role in biological activity. For the this compound scaffold, the chlorine atom at the 3-position is a key target for modification. It can be replaced with other halogens (e.g., F, Br), small alkyl groups, or cyano groups to explore the impact of electronics and sterics at this position.

Pharmacophore Modeling: Based on known active pyrazine-containing molecules, a pharmacophore model can be developed to identify the essential structural features required for biological activity. This model then guides the design of new derivatives of this compound that retain these key features while introducing novel substitutions to enhance desired properties. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict the binding modes of virtual derivatives of this compound. This approach allows for the rational design of compounds with improved binding affinity and selectivity.

Modulation of Physicochemical Properties: The introduction of various functional groups can alter the lipophilicity, electronic distribution, and metabolic stability of the parent compound. For instance, introducing polar groups can enhance aqueous solubility, while incorporating metabolically stable groups can improve the pharmacokinetic profile.

A systematic approach to derivatization involves creating a library of compounds with diverse substitutions at key positions to build a comprehensive SAR profile.

Synthetic Strategies for Diverse Substitution Patterns on the Pyrazine Ring

The functionalization of the this compound core can be achieved through a variety of synthetic methodologies, allowing for the introduction of a wide range of substituents.

The electronic nature of the pyrazine ring can be modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These modifications can significantly impact the compound's reactivity and biological activity.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 3-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a variety of aryl and heteroaryl groups, which can act as either EDGs or EWGs depending on their substitution. For example, coupling with an electron-rich boronic acid, such as 4-methoxyphenylboronic acid, would introduce an EDG, while coupling with an electron-deficient boronic acid, like 4-cyanophenylboronic acid, would introduce an EWG.

Sonogashira Coupling: This method is employed to introduce alkyne functionalities, which are considered EWGs. The reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst would yield the corresponding 3-alkynyl-2,5-diethylpyrazine derivatives.

Buchwald-Hartwig Amination: This reaction facilitates the introduction of amine-based substituents, which are strong EDGs. Reacting this compound with various primary or secondary amines under palladium catalysis would lead to the formation of 3-amino-2,5-diethylpyrazine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution. This strategy is particularly useful for introducing strong EDGs.

Reaction with alkoxides (e.g., sodium methoxide) can introduce alkoxy groups.

Reaction with amines can also proceed via an SNAr mechanism, often requiring elevated temperatures, to yield amino-substituted pyrazines.

The following table provides hypothetical examples of derivatives that could be synthesized from this compound and the expected electronic effect of the introduced substituent.

| Derivative Name | Synthetic Method | Introduced Substituent | Electronic Effect |

| 2,5-Diethyl-3-(4-methoxyphenyl)pyrazine | Suzuki-Miyaura Coupling | 4-Methoxyphenyl | Electron-Donating |

| 2,5-Diethyl-3-(4-cyanophenyl)pyrazine | Suzuki-Miyaura Coupling | 4-Cyanophenyl | Electron-Withdrawing |

| 2,5-Diethyl-3-(phenylethynyl)pyrazine | Sonogashira Coupling | Phenylethynyl | Electron-Withdrawing |

| N-Benzyl-2,5-diethylpyrazin-3-amine | Buchwald-Hartwig Amination | Benzylamino | Electron-Donating |

| 2,5-Diethyl-3-methoxypyrazine | Nucleophilic Aromatic Substitution | Methoxy | Electron-Donating |

The ethyl groups at the 2- and 5-positions of the pyrazine ring offer additional sites for chemical modification, allowing for the exploration of how changes in the size, shape, and functionality of these side chains affect biological activity.

Benzylic Bromination and Subsequent Substitution: The benzylic positions of the ethyl groups (the CH2 group attached to the pyrazine ring) are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS). The resulting bromo-derivatives can then undergo nucleophilic substitution with a variety of nucleophiles to introduce different functional groups.

Reaction with amines would introduce amino functionalities.

Reaction with alkoxides would yield ether linkages.

Reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Oxidation of Ethyl Groups: The ethyl groups can be oxidized to introduce carbonyl functionalities. Strong oxidizing agents can convert the ethyl groups to carboxylic acids, while milder conditions might yield ketones. These carbonyl groups can then serve as handles for further derivatization, such as reductive amination or Wittig reactions.

The table below illustrates potential derivatives resulting from the modification of the ethyl side chains.

| Derivative Name | Synthetic Approach | Modification |

| 1-(3-Chloro-5-ethylpyrazin-2-yl)ethan-1-amine | Benzylic bromination followed by amination | Introduction of an amino group |

| 2-(3-Chloro-5-ethylpyrazin-2-yl)acetonitrile | Benzylic bromination followed by cyanation | Introduction of a nitrile group |

| 3-Chloro-5-ethylpyrazine-2-carboxylic acid | Oxidation of the ethyl group | Conversion to a carboxylic acid |

Rigorous Characterization of Newly Synthesized Derivatives

The unambiguous identification and confirmation of the structure of newly synthesized derivatives of this compound are essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are the primary tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms and the electronic environment of the pyrazine ring and its substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the synthesized derivatives. For example, the introduction of a carbonyl group will result in a characteristic strong absorption band in the IR spectrum.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing further confirmation of its empirical formula.

The following table presents hypothetical characterization data for a synthesized derivative, illustrating the type of information obtained from these analytical methods.

Hypothetical Characterization Data for 2,5-Diethyl-3-(4-methoxyphenyl)pyrazine:

| Technique | Data |

| 1H NMR | δ (ppm): 8.35 (s, 1H, pyrazine-H), 7.80 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 3.85 (s, 3H, OCH3), 2.80 (q, 4H, 2 x CH2CH3), 1.30 (t, 6H, 2 x CH2CH3) |

| 13C NMR | δ (ppm): 160.0, 155.0, 150.0, 145.0, 140.0, 130.0, 128.0, 114.0, 55.5, 25.0, 12.0 |

| HRMS | m/z calculated for C15H18N2O [M+H]+: 243.1497, found: 243.1495 |

| IR (cm-1) | 2965 (C-H), 1610 (C=N), 1515 (C=C), 1250 (C-O) |

Through the systematic application of these rational design principles, synthetic strategies, and rigorous characterization techniques, a diverse library of novel this compound derivatives can be generated and evaluated to establish a comprehensive structure-activity relationship, ultimately leading to the identification of compounds with optimized biological profiles.

Future Research Directions and Emerging Applications of 3 Chloro 2,5 Diethylpyrazine

Integration into Functional Materials (e.g., Optoelectronic Devices, Organic Semiconductors)

The electron-withdrawing character of the pyrazine (B50134) ring makes it an excellent component for creating donor-acceptor (D-A) type materials, which are crucial for organic electronics. nih.gov The integration of 3-Chloro-2,5-diethylpyrazine into such materials could lead to the development of novel organic semiconductors with tailored properties.

Research into other pyrazine derivatives has demonstrated their potential in optoelectronics. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and studied for their photoluminescence and electroluminescence properties. researchgate.net These studies have shown that the inclusion of the pyrazine system can enhance electron-transporting properties, a desirable feature for organic light-emitting devices (OLEDs). researchgate.net Similarly, pyrazine-functionalized covalent organic frameworks (COFs) have exhibited significantly improved photocatalytic hydrogen generation, showcasing the ring's utility in photoelectric conversion. nih.gov

Future research on this compound could involve using its chloro-substituent as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex π-conjugated systems. rsc.orgresearchgate.net The ethyl groups would modulate the solubility and morphology of the resulting polymers or small molecules, which are critical factors for device performance. The strategic inclusion of pyrazine-containing moieties has been shown to improve the planarity of polymer backbones through conformational locking, leading to enhanced charge mobility and stability in organic field-effect transistors (OFETs). canada.ca

Table 1: Potential Optoelectronic Applications of Functionalized Pyrazines

| Application Area | Role of Pyrazine Moiety | Potential Advantage of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer, Emitter dopant | Tunable energy levels via functionalization at the chlorine site. |

| Organic Photovoltaics (OPVs) | Non-fullerene acceptor, Donor material component | Enhanced electron affinity due to the pyrazine core. |

| Organic Field-Effect Transistors (OFETs) | n-type or ambipolar semiconductor | Improved backbone planarity and charge transport. canada.ca |

| Photocatalysis | Component of Covalent Organic Frameworks (COFs) | Increased efficiency in hydrogen evolution. nih.gov |

Catalytic Applications and Coordination Chemistry with Transition Metals

The two nitrogen atoms in the pyrazine ring can act as ligands, binding to transition metal centers to form coordination compounds. nih.gov This area of chemistry is significant for developing new catalysts and materials with interesting magnetic or electronic properties. libretexts.orghawaii.edu The specific substituents on the pyrazine ring, such as the chloro and ethyl groups on this compound, can modulate the electronic properties of the ligand and, consequently, the catalytic activity and stability of the resulting metal complex.

The coordination of pyrazine derivatives with metals like ruthenium, manganese, iron, cobalt, and nickel has been reported. mdpi.comscispace.com Spectroscopic analysis of these complexes confirms that the metal centers typically bind via the pyrazine ring nitrogen and often another donor atom if present on a side chain. nih.gov These complexes have shown potential as catalysts and have been investigated for their biological activity. mdpi.com

Table 2: Examples of Transition Metals Used in Pyrazine Coordination Chemistry

| Transition Metal | Example of Coordinated Pyrazine Ligand | Potential Application |

|---|---|---|

| Ruthenium(III) | Pyrazine-2-amidoxime (PAOX) | Antimicrobial agents scispace.com |

| Iron(III) | N′-benzylidenepyrazine-2-carbohydrazonamide | Biological activity studies mdpi.com |

| Cobalt(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Cytotoxic agents against cancer cells mdpi.com |

Development of Advanced Delivery Systems Utilizing Pyrazine Motifs

Pyrazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govresearchgate.net The pyrazine structure is valued for its ability to engage in various intermolecular interactions and its metabolic stability. These properties make it an attractive core for designing advanced drug delivery systems.

The concept of self-delivering drugs has been explored where molecules can form stable nanoaggregates in aqueous solutions. nih.gov A pyrazine-containing compound, for example, has been designed to self-assemble, potentially improving drug delivery to target cells. Future research could investigate the potential of this compound as a component in such systems. The diethyl groups would increase the lipophilicity of the molecule, which could be advantageous for membrane permeability or for forming the hydrophobic core of a nanoparticle. The chloro group provides a reactive site for attaching targeting moieties, drugs, or polyethylene (B3416737) glycol (PEG) chains to improve biocompatibility and circulation time.

Exploration of Chemoenzymatic or Biocatalytic Approaches for Pyrazine Functionalization

Modern synthetic chemistry is increasingly turning towards biocatalysis to achieve highly selective and environmentally friendly transformations. Chemoenzymatic approaches for the synthesis of substituted pyrazines have been successfully developed. nih.gov One such method employs transaminase (ATA) enzymes to catalyze the key amination of α-diketone precursors, which then undergo oxidative dimerization to form the pyrazine ring. researchgate.netnih.gov

This biocatalytic methodology presents a promising future direction for the synthesis and functionalization of this compound. nih.gov Enzymes could potentially be used to introduce or modify functional groups on the pyrazine core with high regioselectivity, which is often a challenge in traditional organic synthesis. For example, research could explore the enzymatic replacement of the chloro group or the selective oxidation of one of the ethyl groups. Developing biocatalytic routes would not only offer a greener alternative to conventional methods but could also provide access to novel pyrazine derivatives that are difficult to synthesize otherwise. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2,5-diethylpyrazine?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 1,2-diaminoalkanes and chlorinated diketones. For example, analogous methods for ethyl-substituted pyrazines involve reacting 1,2-diaminopropane with 2,3-pentanedione in chloroform under reflux, followed by oxidation to introduce the chloro group . Reaction progress is monitored via TLC (silica gel GF254, ethyl acetate/petroleum ether), and purification employs preparative TLC or column chromatography .

Q. How should this compound be purified to ensure high yield and purity?

- Methodological Answer : Post-synthesis, the crude product is purified using preparative thin-layer chromatography (TLC) with silica gel GF254 (dichloromethane:petroleum ether = 1:1) . For larger-scale purification, column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Crystallization from anhydrous ethanol at controlled temperatures (e.g., 4°C) yields single crystals suitable for X-ray diffraction .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., 400 MHz in CDCl) identify substituent positions and symmetry. For example, methyl and ethyl protons appear as singlets/multiplets between δ 1.2–2.5 ppm, while aromatic protons resonate at δ 8.0–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for CHClN: 183.0693). Fragmentation patterns (e.g., loss of Cl or ethyl groups) distinguish isomers .

- Gas Chromatography (GC) : Retention indices and peak purity are validated using NIST reference data .

Q. How should stock solutions of this compound be prepared and stored?

- Methodological Answer : Dissolve the compound in anhydrous DMSO or ethanol (10 mM stock) due to its moderate solubility in polar aprotic solvents. Store aliquots at -20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless stabilized with 0.1% TFA .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated using isotopic labeling?

- Methodological Answer : Incorporate -labeled diamines or -labeled diketones to track bond formation via isotopic enrichment. Analyze intermediates using LC-MS/MS or -NMR to map reaction pathways . For example, -labeling in diaminopropane reveals nitrogen migration during cyclization .

Q. What strategies resolve spectral data contradictions arising from isomeric byproducts?

- Methodological Answer : Isomeric impurities (e.g., 3-chloro-2,6-diethylpyrazine) are separated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Compare experimental NMR coupling constants and NOESY correlations with DFT-calculated chemical shifts to assign stereochemistry .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use software like Gaussian or MOE to optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., C-3 chloro group). Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines) .

Q. What are the best practices for analyzing degradation products under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies (25–60°C, pH 1–13) and analyze degradation products via UPLC-QTOF-MS. Assign structures using tandem MS/MS and compare with spectral libraries (e.g., NIST or PubChem). Hydrolysis at acidic pH typically cleaves the pyrazine ring, yielding chlorinated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.